molecular formula C7H8O3 B14320999 3-Methyl-6-oxohexa-2,4-dienoic acid CAS No. 111729-95-4

3-Methyl-6-oxohexa-2,4-dienoic acid

Cat. No.: B14320999
CAS No.: 111729-95-4
M. Wt: 140.14 g/mol
InChI Key: CDBLGXFVHSHCMF-UHFFFAOYSA-N
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Description

3-Methyl-6-oxohexa-2,4-dienoic acid is an organic compound with the molecular formula C7H8O3 It is characterized by the presence of a carboxylic acid group, an aldehyde group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-oxohexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the oxidation of 3-methylcatechol using specific oxidizing agents. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts such as phenol hydroxylase and 2,3-dihydroxy-biphenyl 1,2-dioxygenase. These enzymes facilitate the conversion of cresols to the desired product through a multistep process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-oxohexa-2,4-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Methyl-6-oxohexa-2,4-dienoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways involving catechol degradation.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of high-value chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-6-oxohexa-2,4-dienoic acid involves its interaction with specific enzymes and molecular targets. For instance, it acts as a substrate for enzymes like catechol 2,3-dioxygenase, which catalyzes the cleavage of the aromatic ring. This reaction is crucial in the biodegradation of aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-oxohexa-2,4-dienoic acid
  • 2-Hydroxy-5-methyl-6-oxohexa-2,4-dienoic acid
  • 6-Oxohexa-2,4-dienoic acid

Uniqueness

3-Methyl-6-oxohexa-2,4-dienoic acid is unique due to the presence of a methyl group at the third position, which influences its reactivity and interaction with enzymes. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

111729-95-4

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

3-methyl-6-oxohexa-2,4-dienoic acid

InChI

InChI=1S/C7H8O3/c1-6(3-2-4-8)5-7(9)10/h2-5H,1H3,(H,9,10)

InChI Key

CDBLGXFVHSHCMF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C=CC=O

Origin of Product

United States

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